Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₀N₄O₂. It is a derivative of piperazine, a heterocyclic compound that is widely used in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate typically involves the reaction of pyridazine derivatives with piperazine. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same steps as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Piperazine: A basic heterocyclic compound used in various pharmaceuticals.
Pyridazine: A six-membered ring containing two nitrogen atoms, used in the synthesis of various bioactive molecules.
Tert-butyl carbamate: A protecting group commonly used in organic synthesis.
Uniqueness: Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring with a pyridazine moiety and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCRBGIXAOVMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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